molecular formula C16H19NO2 B14167849 Elaeocarpine CAS No. 30891-89-5

Elaeocarpine

Cat. No.: B14167849
CAS No.: 30891-89-5
M. Wt: 257.33 g/mol
InChI Key: DXTYYNIKCKARPP-UHFFFAOYSA-N
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Description

Elaeocarpine is a natural indole alkaloid identified in certain species of the Elaeocarpus genus, a group of plants with a long history of traditional use . This compound is of significant interest in phytochemical and pharmacological research for its potential biological activities. As a secondary metabolite, it represents a valuable chemical marker for the study of the Elaeocarpaceae family. Researchers utilize this compound as a standard in chromatographic analysis, such as GC-MS, to aid in the identification and quantification of alkaloidal profiles within plant extracts . Its defined molecular structure (C16H19NO2) makes it a suitable candidate for investigations into structure-activity relationships among natural indole alkaloids . Current scientific literature suggests that alkaloids derived from Elaeocarpus species warrant further exploration for various research applications, positioning this compound as a compound with promising value for future experimental studies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30891-89-5

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one

InChI

InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3

InChI Key

DXTYYNIKCKARPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O

Origin of Product

United States

Botanical Origin and Phytochemical Context of Elaeocarpine

Classification and Distribution within the Elaeocarpus Genus (Elaeocarpaceae)

The genus Elaeocarpus, belonging to the Elaeocarpaceae family, comprises approximately 350 to 500 species of flowering plants. wikipedia.orgscialert.netjmpas.compensoft.net These plants are predominantly trees and shrubs found in tropical and subtropical regions. vulcanchem.comjmpas.comijpbs.com

Elaeocarpus species are distributed across a vast geographical area, from Madagascar and the Western Indian Ocean islands, through Sri Lanka, India, Southeast Asia, China, and Japan, and extending to Australia, New Zealand, and the Pacific Islands. prota4u.orgwikipedia.org The Malesian region, which includes Malaysia, Indonesia, the Philippines, and New Guinea, is a significant hub of diversity for the genus. prota4u.orgpensoft.net

Elaeocarpine-producing species are found in various habitats within this range. For instance, Elaeocarpus ganitrus, a prominent source of the compound, is native to the Himalayan region, Southeast Asia, and parts of Australia. scialert.netukaazpublications.com Other species known to contain This compound (B14167859), such as Elaeocarpus polydactylus, are found in the high-altitude moss forests of New Guinea. publish.csiro.au The wide distribution of the Elaeocarpus genus suggests a broad potential for the occurrence of this compound and related alkaloids across diverse ecosystems.

Identification of this compound as a Member of the Indolizidine Alkaloid Class

This compound is classified as an indolizidine alkaloid. prota4u.orgijsdr.orgpublish.csiro.auscholarpublishing.orgwisdomlib.orgmaxapress.comvulcanchem.comnih.govatlantis-press.comresearchgate.netwikipedia.org This class of compounds is characterized by a core structure containing a fused bicyclic system of a six-membered ring (piperidine) and a five-membered ring (pyrrolidine), with a nitrogen atom at the ring junction. The Elaeocarpus genus is a well-known producer of a variety of indolizidine alkaloids, ranging from simpler structures to more complex ones. prota4u.orgwikipedia.org

The chemical structure of this compound has been elucidated through spectroscopic methods and X-ray crystal structure analysis. publish.csiro.au It possesses the molecular formula C₁₆H₁₉NO₂. publish.csiro.au

Specific Botanical Sources and Co-occurring Phytoconstituents

Elaeocarpus ganitrus (Rudraksha) as a Prominent Source of this compound

Elaeocarpus ganitrus, commonly known as the Rudraksha tree, is a significant and well-documented source of this compound. wisdomlib.orgwikipedia.orgukaazpublications.combiorxiv.orgwikipedia.orgresearchgate.netinnovareacademics.inpsu.edunih.govresearchgate.netelectronicsandbooks.comrsc.org This large, evergreen tree is found in the Himalayan foothills, Southeast Asia, Indonesia, and Australia. ukaazpublications.comwikipedia.org The leaves, fruits, and seeds of E. ganitrus have been found to contain this compound and its isomers. ijsdr.orgvikaspedia.in

E. ganitrus is also a rich source of various other phytochemicals that co-occur with this compound. These include other alkaloids, flavonoids, tannins, steroids, and triterpenoids. wisdomlib.orgmaxapress.com

Table 1: Phytoconstituents found in Elaeocarpus ganitrus

Phytochemical Class Specific Compounds
Alkaloids This compound, Isothis compound (B10849436), Rudrakine, Elaeocarpidine ijsdr.orginnovareacademics.inpsu.edu
Flavonoids Quercetin (B1663063) ijsdr.orgscholarpublishing.org
Phenolic Acids Gallic acid, Ellagic acid ijsdr.orgscholarpublishing.org
Triterpenoids Present wisdomlib.org
Steroids Present wisdomlib.org

| Tannins | Present maxapress.combiorxiv.org |

Other Elaeocarpus Species Yielding this compound and Related Alkaloids

Besides E. ganitrus, several other species within the Elaeocarpus genus are known to produce this compound and a diverse array of related indolizidine alkaloids.

Elaeocarpus sphaericus : This species is considered a synonym of E. ganitrus by some botanists, but is sometimes treated as a distinct species. scialert.netinnovareacademics.in It is a known source of this compound and isothis compound. atlantis-press.comresearchgate.netsemanticscholar.org A study on the seeds of E. sphaericus identified several alkaloids, including (+)-elaeocarpine. atlantis-press.comresearchgate.net

Elaeocarpus angustifolius : This species, with a wide distribution from India to Australia, is another source of this compound. prota4u.orgwikipedia.orgresearchgate.netnih.govplantaedb.comacs.orgstuartxchange.org Research on its branches and leaves has led to the isolation of new and known alkaloids, including this compound. nih.govacs.org

Elaeocarpus polydactylus : This species, found in New Guinea, is notable for being the source from which this compound and its isomer, isothis compound, were first isolated and structurally characterized. prota4u.orgpublish.csiro.auelectronicsandbooks.com The leaves of E. polydactylus contain these alkaloids in significant amounts. publish.csiro.au

Table 2: Selected Elaeocarpus Species and their Alkaloid Constituents

Species Key Alkaloids Geographical Source of Studied Material
Elaeocarpus ganitrus This compound, Isothis compound, Rudrakine ijsdr.orgpnrjournal.com India nih.govpnrjournal.com
Elaeocarpus sphaericus (+)-Elaeocarpine, Isothis compound, Elaeokanine C atlantis-press.comscialert.netresearchgate.net Indonesia atlantis-press.com
Elaeocarpus angustifolius This compound, Isothis compound, Elaeocarpiline prota4u.orgnih.gov China nih.gov
Elaeocarpus polydactylus (+)-Elaeocarpine, (+)-Isothis compound, (+)-Isoelaeocarpicine prota4u.orgpublish.csiro.auelectronicsandbooks.com New Guinea publish.csiro.au

| Elaeocarpus dolichostylis | Traces of this compound and Isothis compound electronicsandbooks.com | New Guinea electronicsandbooks.com |

Biosynthetic Pathways and Precursor Molecules of Elaeocarpine

Postulated Biosynthetic Routes to Elaeocarpine (B14167859) and Analogues

The biosynthesis of Elaeocarpus alkaloids, including this compound, is thought to involve the condensation of a polyketomethylene chain, derived from acetyl-CoA, with the amino acid L-ornithine. researchgate.net This initial step is believed to form a polyketoindolizidine precursor, which then undergoes a series of reductive and dehydration transformations to yield the final alkaloid structures. researchgate.net

One proposed pathway suggests that elaeocarpenine (B1258022) is a direct biogenetic precursor to both isothis compound (B10849436) and this compound. ebi.ac.uk Experimental evidence supports this, as the treatment of elaeocarpenine with ammonia (B1221849) results in a mixture of these two diastereomers. ebi.ac.uk Another hypothesis, put forth by Onaka, suggests a universal precursor for Elaeocarpus alkaloids, an aldehydic intermediate that can be trapped by various nucleophiles to produce the diverse range of alkaloids found in this genus. wiley-vch.de The isolation of peripentadenine, an alkaloid with a spermidine (B129725) moiety, further supports a biosynthetic pathway involving spermidine metabolism. wiley-vch.de

Proposed Intermediates in Indolizidine Alkaloid Biosynthesis from Elaeocarpus Species

Several key intermediates have been proposed in the biosynthesis of indolizidine alkaloids from Elaeocarpus species. A central proposed intermediate is a pyrrolinium aldehyde, which can be reduced or trapped by nucleophiles to form the various Elaeocarpus alkaloids. wiley-vch.de This aldehyde is thought to be derived from a bis-acetal precursor which, under acidic conditions, deprotects to form the reactive intermediate in situ. wiley-vch.de

For indolizidine alkaloids with a C12 carbon skeleton, the biosynthetic pathway is thought to diverge from the more common C16 skeleton pathway. researchgate.net The isolation of habbemines A and B from Elaeocarpus habbemensis has led to the proposal that these pyrrolidine (B122466) alkaloids are biosynthetic precursors to the grandisine alkaloids, a related group of indolizidine alkaloids. whiterose.ac.uk

The biosynthesis of the polyketide portion of the molecule is proposed to proceed through the Claisen-type condensation of acetyl-CoA with malonyl-CoA, leading to chain elongation and the formation of a β-keto-thioester. whiterose.ac.uk

Biomimetic Strategies and Mechanistic Insights into this compound Formation

Biomimetic synthesis has provided valuable insights into the potential mechanisms of this compound formation. wiley-vch.de These strategies often aim to replicate the proposed biosynthetic steps in a laboratory setting. For instance, the in situ generation of the key pyrrolinium aldehyde intermediate has been a successful biomimetic approach to synthesizing various Elaeocarpus alkaloids. wiley-vch.de

Synthetic strategies have employed various reactions to construct the complex ring system of this compound and its analogues. These include:

Aldol (B89426) condensation and oxa-Michael addition: These reactions are used to rapidly construct the tetrahydrobenzopyran-4-one framework. vulcanchem.comrsc.org

Mannich reaction: An intramolecular Mannich reaction, sometimes mediated by catalysts like NbCl₅, is a key step in forming the C ring and establishing the stereochemistry of the molecule. vulcanchem.comrsc.org

Eschenmoser sulfide (B99878) contraction: This reaction has been used to install the side chains of certain this compound analogues. rsc.org

Dieckmann condensation: This was utilized in the first total synthesis of this compound and isothis compound. rsc.org

Nitrone cycloaddition: This has also been employed as a key strategy in the synthesis of this compound. journals.co.za

These synthetic efforts, while not definitive proof of the natural biosynthetic pathway, provide plausible models for the types of chemical transformations that may be occurring in the plant. rsc.org

Role of Amino Acid Metabolism in Alkaloid Biogenesis (e.g., L-ornithine, L-lysine)

Amino acids, particularly L-ornithine and L-lysine, are fundamental precursors in the biosynthesis of a wide variety of alkaloids, including this compound. wiley-vch.de The biosynthesis of many alkaloids begins with the catabolism of these amino acids. wiley-vch.de

L-ornithine is a non-proteinogenic amino acid that serves as a precursor to the pyrrolidine ring system found in many alkaloids. wiley-vch.de In plants, it is produced from L-glutamic acid. wiley-vch.de The initial steps of its conversion to alkaloid skeletons often involve decarboxylation to putrescine, followed by oxidative deamination to an aminoaldehyde, which can then cyclize. wiley-vch.de The N-methyl-Δ1-pyrrolinium cation, a key electrophilic intermediate derived from ornithine, is a central precursor to numerous pyrrolidine and tropane (B1204802) alkaloids. wiley-vch.de

L-lysine is an essential amino acid that is the precursor to the piperidine (B6355638) ring system found in other classes of alkaloids. wiley-vch.de It undergoes similar metabolic transformations, including decarboxylation to cadaverine, which then serves as a building block for piperidine-containing alkaloids. wiley-vch.denih.gov

The biosynthesis of this compound and related indolizidine alkaloids is believed to specifically involve L-ornithine as the source of the nitrogen-containing ring system. researchgate.net This is consistent with the general principles of alkaloid biosynthesis, where the structure of the amino acid precursor often dictates the core heterocyclic structure of the resulting alkaloid.

Synthetic Methodologies and Total Synthesis of Elaeocarpine

Historical Development of Elaeocarpine (B14167859) Total Synthesis

The initial forays into the total synthesis of this compound were marked by linear sequences that skillfully constructed the characteristic fused-ring system. These early efforts laid the groundwork for future synthetic endeavors and established the key challenges associated with the molecule's structure.

Early Seminal Syntheses and Key Reaction Steps (e.g., Tanaka, Onaka, Tufariello Methodologies)

The first total synthesis of (±)-elaeocarpine and its stereoisomer, (±)-isothis compound, was accomplished in 1970 by Tanaka and coworkers. rsc.orgjst.go.jpchemistry-chemists.com This landmark achievement confirmed the structures assigned to these natural products. chemistry-chemists.com The synthesis began with the conversion of 6-methoxy-2-methylbenzoic acid into a corresponding diazoketone. chemistry-chemists.com A key step involved the copper-catalyzed reaction of this diazoketone with pyrrole (B145914), which yielded a 2-pyrrolylmethyl ketone. rsc.orgjst.go.jpchemistry-chemists.com Subsequent catalytic hydrogenation of the pyrrole ring, followed by the addition of ethyl acrylate, produced an aminoester intermediate. jst.go.jpchemistry-chemists.com The crucial indolizidine skeleton was then forged through a Dieckmann condensation of this keto-ester. rsc.orgjst.go.jp The resulting diketoindolizidine was then converted to the final products. jst.go.jp

Shortly after, in 1971, Onaka reported a very concise, two-step synthesis of (±)-elaeocarpine. rsc.orgarchive.org This approach utilized the reductive condensation of dehydroindolizidine with salicylaldehyde, although it was noted to proceed in low yields. rsc.org

In 1979, Tufariello and Ali introduced an elegant strategy employing a nitrone-olefin cycloaddition as the cornerstone of their synthesis. rsc.orgclockss.org This method involved the [3+2] cycloaddition of a nitrone with a hindered styrene (B11656) to create an isoxazolidine (B1194047) intermediate, which was then elaborated to furnish both (±)-elaeocarpine and (±)-isothis compound. rsc.orgclockss.org

Principal Investigator(s) Year Key Reactions Significance
Tanaka, T.1970Copper-catalyzed diazoketone-pyrrole insertion; Dieckmann condensation. rsc.orgjst.go.jpFirst total synthesis of (±)-elaeocarpine and (±)-isothis compound. rsc.org
Onaka, T.1971Reductive condensation of dehydroindolizidine and salicylaldehyde. rsc.orgVery short, two-step synthesis. rsc.org
Tufariello, J.J.1979Nitrone-olefin [3+2] cycloaddition. rsc.orgclockss.orgElegant application of cycloaddition strategy for alkaloid synthesis. rsc.org

Modern Approaches in the Total Synthesis of this compound

Contemporary synthetic efforts have shifted towards developing more efficient, modular, and stereocontrolled routes. These modern approaches often feature the ability to generate not only this compound but also a variety of structurally related Elaeocarpus alkaloids from common intermediates.

Unified and Divergent Synthetic Strategies for Elaeocarpus Alkaloids

A significant advancement in the field has been the development of unified and divergent strategies that allow for the synthesis of multiple Elaeocarpus alkaloids from a single, modular pathway. One such strategy enables the synthesis of six different alkaloids, including this compound, oxothis compound, and elaeocarfoline A/B, in 6 to 10 steps from commercially available starting materials. rsc.orgrsc.org This approach relies on the rapid assembly of a key tetrahydrobenzopyran-4-one framework through a sequence involving an aldol (B89426) reaction, dehydration, and an oxa-Michael addition. rsc.orgrsc.org This modularity sets the stage for diversification to access various members of the alkaloid family. rsc.org

Advanced Ring-Forming Reactions (e.g., NbCl₅-mediated Mannich, Intramolecular Imino Diels-Alder, Sulfide (B99878) Contraction)

Modern syntheses of this compound and its congeners are characterized by the use of powerful and sophisticated ring-forming reactions to construct the core heterocyclic systems with high efficiency and control.

NbCl₅-mediated Mannich Reaction: A key intramolecular Mannich reaction, mediated by niobium(V) chloride (NbCl₅), has been employed to construct the C-ring of the Elaeocarpus core. rsc.orgrsc.org This reaction, proceeding through an N-acyliminium ion intermediate, is crucial for securing the stereochemistry at the ring junction, and reaction conditions can be tuned to selectively produce different stereoisomers. rsc.orgwhiterose.ac.uk The use of NbCl₅ proved to be an efficient mediator for this transformation. rsc.org

Intramolecular Imino Diels-Alder Reaction: The intramolecular imino Diels-Alder reaction represents another powerful tool for assembling the indolizidine core found in this compound. whiterose.ac.uk This type of [4+2] cycloaddition, where an imine acts as the dienophile, can rapidly generate the bicyclic system with a high degree of stereocontrol. whiterose.ac.ukprinceton.edu

Sulfide Contraction: The Eschenmoser sulfide contraction has been effectively utilized in both formal and total syntheses of this compound and its derivatives. rsc.orgjournals.co.za This reaction typically involves the alkylation of a thiolactam followed by treatment with a phosphine (B1218219) to extrude sulfur, forming an enaminone system. journals.co.zasci-hub.ru This methodology has been used to form key vinylogous amide intermediates and to install side chains, as demonstrated in the synthesis of elaeocarfoline A and B through the intermediacy of a thioamide. rsc.orgrsc.orgjournals.co.za

Stereoselective Synthesis of this compound Stereoisomers

Control of stereochemistry is a central challenge in the synthesis of this compound, which possesses multiple stereocenters. Modern synthetic strategies have successfully addressed this challenge. For instance, the NbCl₅-mediated intramolecular Mannich reaction can be directed to favor different diastereomers by changing the solvent. rsc.org In one study, switching the solvent from acetone (B3395972) to dichloromethane (B109758) (CH₂Cl₂) allowed for the selective formation of (±)-oxothis compound and its isomer, which are precursors to this compound. rsc.org This demonstrates the ability to access different stereoisomers that exist in these natural products through strategic reaction design. rsc.orgrsc.org Further research has also focused specifically on the stereoselective synthesis of this compound. d-nb.info

Synthetic Routes to this compound Derivatives and Structurally Related Compounds

The development of modular and divergent synthetic pathways has greatly facilitated access to derivatives of this compound and other structurally related alkaloids. The unified strategy that produces six Elaeocarpus alkaloids is a prime example. rsc.orgrsc.org Starting from oxothis compound, conversion to a thioamide using Lawesson's reagent, followed by activation and reduction, successfully yields (±)-elaeocarpine. rsc.org This same thioamide intermediate serves as a branching point for further diversification. rsc.orgrsc.org For example, an Eschenmoser sulfide contraction sequence was used to append the side chain required for the synthesis of (±)-elaeocarfoline A. rsc.org Similarly, (±)-elaeocarfoline B was produced from a related intermediate via a three-step sequence of sulfide contraction, reduction, and demethylation. rsc.org The synthesis of chromone-related pyrazole (B372694) compounds that share the same three-fused-ring core as this compound has also been reported. mdpi.com Furthermore, it has been proposed that elaeocarpenine (B1258022) may be a biogenetic precursor to this compound and isothis compound (B10849436), as treatment of elaeocarpenine with ammonia (B1221849) yields a mixture of the two. acs.orgresearchgate.net

Chemical Modifications and Analog Generation Strategies

The structural framework of this compound and its related alkaloids has served as a template for chemical modifications aimed at generating a diverse range of analogs. These efforts are driven by the need to explore structure-activity relationships (SAR) and to develop compounds with potentially modulated biological profiles. Strategies range from direct chemical transformation of the natural products to the implementation of flexible synthetic routes that allow for systematic structural variation.

Research into the chemical modification of the this compound scaffold has revealed several key sites amenable to transformation. These include the indolizidine nitrogen, the C7-C1' bond, and various positions on the tetracyclic core that can undergo oxidation or changes in stereochemistry. researchgate.netrsc.org The generation of analogs has been achieved through both the modification of isolated natural products and the application of divergent total synthesis strategies. rsc.orgacs.org

One notable transformation involves the precursor elaeocarpenine, which can be converted into a 1:1 mixture of the diastereomers isothis compound and this compound upon treatment with ammonia. acs.orgresearchgate.net This suggests that elaeocarpenine may be a biogenetic precursor and represents a viable starting point for the generation of these key alkaloids. acs.orgresearchgate.net Furthermore, various analogs have been isolated from natural sources, such as (±)-elaeocarpine N-oxide and (±)-3-oxoisothis compound, indicating that oxidation is a naturally occurring modification pathway. researchgate.netwhiterose.ac.uk The isolation of (±)-8,9-dehydrothis compound also points to dehydrogenation as another modification. researchgate.net

Synthetic strategies have provided a more systematic approach to analog generation. A unified total synthesis approach has been developed to produce a variety of Elaeocarpus alkaloids, including this compound, isothis compound, oxothis compound, and oxoisothis compound, from common intermediates. rsc.org This strategy relies on key reactions such as an aldol/dehydration/oxa-Michael cascade to build the core framework and a niobium(V) chloride-mediated intramolecular Mannich reaction to construct the C ring with control over stereochemistry. rsc.org This modularity allows for the creation of different stereoisomers. rsc.org Another powerful technique, the Eschenmoser sulfide contraction, has been employed to introduce different side chains, thereby generating analogs with varied substituents. rsc.orgjournals.co.za Structure-activity relationship studies have also suggested that altering the heterocyclic core, for instance by replacing the piperidine (B6355638) ring with a pyrrolidine (B122466) system, could be a viable strategy for modulating receptor selectivity. whiterose.ac.uk

The table below summarizes some of the key chemical modifications and the resulting analogs that have been reported.

Table 1: Examples of this compound Analogs from Chemical Modification

Analog Name Type of Modification Source(s)
(±)-Isothis compound Stereoisomerization at C-7 acs.orgresearchgate.net
(±)-Elaeocarpine N-oxide Oxidation of the indolizidine nitrogen researchgate.net
(±)-3-Oxoisothis compound Oxidation at C-3 of the isothis compound core whiterose.ac.uk
(±)-8,9-Dehydrothis compound Dehydrogenation of the C-ring researchgate.net
(±)-9-Epithis compound cis-N-oxide Epimerization and oxidation researchgate.net

The following table outlines the primary synthetic strategies that have been leveraged to create a library of this compound analogs.

Table 2: Synthetic Strategies for this compound Analog Generation

Strategy Key Chemical Method Targeted Molecular Region References
Divergent Synthesis Intramolecular Mannich Reaction C-Ring and Stereocenters rsc.org
Side-Chain Variation Eschenmoser Sulfide Contraction C-7 Side Chain rsc.orgjournals.co.za
Aromatic Ring Substitution Use of varied phenacyl bromides A-Ring journals.co.za

These methodologies provide a robust platform for the continued exploration of the chemical space around the this compound scaffold.

Analytical Techniques for the Characterization and Quantification of Elaeocarpine

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is a cornerstone in the phytochemical analysis of Elaeocarpus species, enabling the separation and purification of elaeocarpine (B14167859). Various chromatographic techniques are employed to handle the complexity of the plant extracts and to assess the purity of the isolated compounds.

High-Performance Liquid Chromatography (HPLC) for Profile Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the qualitative and quantitative analysis of this compound in plant extracts. knepublishing.com The technique's high resolution and sensitivity allow for the separation of this compound from a multitude of other compounds present in the crude extract.

In a typical HPLC analysis of Elaeocarpus extracts, a reversed-phase C18 column is often utilized. biorxiv.orgbiorxiv.org These columns have a non-polar stationary phase, which is effective in separating alkaloids like this compound. A gradient elution is commonly employed, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation. A common mobile phase combination consists of an aqueous solution of a weak acid, such as 0.1% formic acid in water (solvent A), and an organic solvent like acetonitrile (B52724) (solvent B). biorxiv.org The gradient program typically starts with a high proportion of the aqueous phase, gradually increasing the organic phase concentration to elute compounds with increasing hydrophobicity. biorxiv.org The flow rate is generally maintained around 1.0 mL/min, and detection is often performed using a photodiode array (PDA) detector, which can monitor a range of wavelengths simultaneously, typically between 280 nm and 325 nm for compounds of this nature. knepublishing.com While a specific retention time for this compound can vary depending on the exact method parameters, this approach allows for the creation of a detailed phytochemical profile of the extract, indicating the presence and relative abundance of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification of this compound in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly specific and sensitive analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. atlantis-press.com This hyphenated technique is particularly valuable for the unambiguous identification and precise quantification of this compound in complex biological samples. atlantis-press.com

In LC-MS analysis, after the chromatographic separation as described in the HPLC section, the eluent is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. knepublishing.com This provides molecular weight information, which is a key parameter for compound identification.

A study on the alkaloid profile of Elaeocarpus sphaericus seeds using LC-MS successfully identified and quantified a range of alkaloids, including (+)-elaeocarpine. The analysis revealed that (+)-elaeocarpine constituted 1.59% of the total alkaloid content in the seed extract. atlantis-press.com This demonstrates the utility of LC-MS for quantitative studies of this compound in its natural sources.

Table 1: Alkaloid Composition of Elaeocarpus sphaericus Seeds Determined by LC-MS atlantis-press.com

CompoundComposition (%)
Elaeokanine C0.90
(+)-Elaeocarpine 1.59
Elaeocarpenine (B1258022)1.88
Isothis compound (B10849436)1.36
Grandisine B0.86
Isoelaeocarpiline1.14
Grandisine D1.51
Elaeocarpidine1.03
Isoelaeocarpicine1.89
Grandisine F1.39
Grandisine A0.89
Grandisine C0.98
Grandisine E1.14
Habbemine A1.24
Habbemine B1.46
Grandisine G0.85

High-Performance Thin-Layer Chromatography (HPTLC) for Phytochemical Fingerprinting

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the rapid and efficient phytochemical fingerprinting of plant extracts. It allows for the simultaneous analysis of multiple samples and provides a visual representation of the chemical constituents. phytojournal.com

For the analysis of alkaloids in Elaeocarpus extracts, HPTLC is employed to separate the compounds on a silica (B1680970) gel plate, which serves as the stationary phase. ijpbs.com A suitable mobile phase, often a mixture of solvents, is chosen to achieve good separation of the alkaloids. A commonly used mobile phase for the separation of alkaloids from Elaeocarpus species is a combination of toluene, ethyl acetate, and formic acid in a ratio of 5:4:1 (v/v/v). biorxiv.orgbiorxiv.org

After the development of the chromatogram, the separated compounds are visualized under UV light at different wavelengths (e.g., 254 nm and 366 nm) or by spraying with a suitable chromogenic reagent, such as Dragendorff's reagent for alkaloids. knepublishing.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. While specific Rf values for this compound can vary based on the exact experimental conditions, HPTLC studies of Elaeocarpus ganitrus seed extracts have shown multiple spots corresponding to alkaloids, with Rf values ranging from 0.05 to 0.97 in different solvent systems. phytojournal.comijpbs.combotanyjournals.com This technique is particularly useful for the quality control of herbal materials and for comparing the phytochemical profiles of different plant samples. phytojournal.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are crucial for determining the precise chemical structure of isolated compounds like this compound. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the molecule.

Application of UV-Vis and FTIR Spectroscopy in Extract Analysis

UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental techniques used in the preliminary analysis of plant extracts containing this compound. These methods provide valuable information about the presence of chromophores and functional groups in the mixture.

UV-Vis spectroscopy of Elaeocarpus extracts typically shows absorption peaks in the range of 200-400 nm, which is characteristic of compounds containing chromophores such as aromatic rings and conjugated systems, both of which are present in the this compound structure. rsc.orgchemguide.co.uk For instance, a UV-Vis analysis of a hydroalcoholic extract of Elaeocarpus ganitrus leaves displayed distinct peaks at 212.6 nm and 275 nm. rsc.org While these spectra represent the cumulative absorption of all chromophore-containing molecules in the extract, they provide a useful fingerprint for the extract and indicate the presence of compounds like this compound. rsc.orgchemguide.co.uk

FTIR spectroscopy is employed to identify the functional groups present in the extract. botanyjournals.com The FTIR spectrum of an Elaeocarpus extract will show a variety of absorption bands corresponding to different vibrational modes of the molecules present. botanyjournals.com Characteristic peaks for an extract containing this compound would include those for O-H stretching (from any phenolic or alcoholic compounds), C-H stretching (from alkyl and aromatic parts), C=O stretching (from the ketone group in this compound), and C-N stretching (from the alkaloid structure). rsc.orgbotanyjournals.com The analysis of Elaeocarpus ganitrus seed extracts has revealed the presence of functional groups such as alkenes, amines, alkyl aryl ethers, esters, and ketones, which is consistent with the presence of this compound and other related compounds. rsc.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Characterization

NMR spectroscopy, including 1H NMR and 13C NMR, provides precise information about the chemical environment of each hydrogen and carbon atom in the molecule. mdpi.com In the 1H NMR spectrum of this compound, the signals for the aromatic protons and the protons of the indolizidine ring system are key identifiers. For example, the C7 proton in this compound shows a broad multiplet, which is indicative of a trans-diaxial configuration for the C7 and C8 protons. innovareacademics.in This is a crucial piece of information for determining the stereochemistry of the molecule.

Mass spectrometry provides the molecular weight of this compound and information about its fragmentation pattern, which helps in confirming the structure. libretexts.org The molecular ion peak in the mass spectrum of this compound confirms its molecular formula. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can be analyzed to deduce the connectivity of the atoms within the molecule. libretexts.org The structural characterization of this compound and its related alkaloids has been successfully achieved through the combined use of 1D and 2D NMR spectroscopy and mass spectrometry. atlantis-press.comnih.gov

Quantitative Phytochemical Profiling of this compound-Containing Extracts

The quantitative analysis of extracts from Elaeocarpus species is crucial for understanding their chemical composition and ensuring the consistency of materials used in research. These extracts are complex mixtures containing a wide array of secondary metabolites. Profiling involves determining the total content of major chemical classes, such as alkaloids, and quantifying specific molecules like this compound and its co-occurring compounds. Techniques like spectrophotometry and chromatography are central to this process. biorxiv.orgwho.int

The estimation of alkaloids and other secondary metabolites in Elaeocarpus extracts provides a comprehensive chemical snapshot, revealing not only the presence of this compound but also the complex matrix of compounds in which it is found.

Total Alkaloid, Phenolic, and Flavonoid Content

Preliminary phytochemical screening of various extracts from Elaeocarpus ganitrus and other species consistently confirms the presence of alkaloids, flavonoids, phenols, tannins, saponins, and steroids. jpionline.orgplantarchives.orgijpbs.compropulsiontechjournal.com Quantitative methods are then employed to determine the concentration of these compound classes. The total alkaloid content can be measured using spectrophotometric methods, such as the 1,10-phenanthroline (B135089) method, with results often expressed as quinine (B1679958) equivalents. cabidigitallibrary.orgresearchgate.net Similarly, total phenolic content is commonly determined using the Folin-Ciocalteu reagent and expressed in terms of gallic acid equivalents (GAE), while total flavonoid content is measured via the aluminum chloride colorimetric method and expressed as rutin (B1680289) (RE) or quercetin (B1663063) equivalents. jpionline.orgcabidigitallibrary.org

Research has shown significant variation in the content of these metabolites depending on the plant part and the solvent used for extraction. For instance, a study on an ethanolic extract of E. ganitrus reported a total phenolic content of 214.5 mg/g and a total flavonoid content of 83.56 mg/g. jpionline.org Another investigation on E. ganitrus leaves found a total phenolic content of 56.79 ± 1.6 mg/g and a total flavonoid content of 18.58 ± 0.94 mg/g in an ethanolic extract. researchgate.net An even higher phenolic content was observed in a methanolic extract of Elaeocarpus floribundus leaves, which contained 503.08 ± 16.71 mg GAE per gram of dry weight. who.int

Table 1: Total Phenolic and Flavonoid Content in Various Elaeocarpus Extracts

SpeciesPlant PartExtract TypeTotal Phenolic Content (mg/g)Total Flavonoid Content (mg/g)Reference
E. ganitrusFruitEthanolic232.24 ± 0.3191.42 ± 0.44 wisdomlib.org
E. ganitrusNot SpecifiedEthanolic214.583.56 jpionline.org
E. floribundusLeavesMethanolic503.08 ± 16.71Not Reported who.int
E. floribundusStem BarkMethanolic161.5 ± 24.81Not Reported who.int
E. ganitrusLeavesEthanolic56.79 ± 1.618.58 ± 0.94 researchgate.net

Quantification of Individual Alkaloids

While total alkaloid estimation is useful, a more detailed analysis using chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is necessary to quantify this compound and its structurally related alkaloids. atlantis-press.comresearchgate.net A significant study utilizing LC-MS on the seeds of Elaeocarpus sphaericus successfully identified and quantified sixteen different alkaloids. atlantis-press.com In this analysis, (+)-elaeocarpine was found to constitute 1.59% of the alkaloid profile. atlantis-press.com This research highlights that this compound is part of a larger family of co-occurring alkaloids within the plant. atlantis-press.comresearchgate.net Other alkaloids frequently reported to be present alongside this compound include isothis compound, elaeocarpidine, and rudrakine. biorxiv.orgscribd.comitmedicalteam.pl

Table 2: Relative Abundance of Alkaloids in Elaeocarpus sphaericus Seeds by LC-MS Analysis. atlantis-press.comresearchgate.net

AlkaloidComposition (%)
Isoelaeocarpicine1.89
Elaeocarpenine1.88
(+)-Elaeocarpine1.59
Grandisine D1.51
Habbemine B1.46
Grandisine F1.39
Isothis compound1.36
Habbemine A1.24
Isoelaeocarpiline1.14
Grandisine E1.14
Elaeocarpidine1.03
Grandisine C0.98
Elaeokanine C0.90
Grandisine A0.89
Grandisine B0.86
Grandisine G0.85

Profiling of Other Co-occurring Metabolites

Modern analytical platforms such as High-Performance Liquid Chromatography (HPLC), LC-MS, and High-Performance Thin-Layer Chromatography (HPTLC) enable comprehensive profiling of the non-alkaloidal secondary metabolites that co-exist with this compound. biorxiv.orgresearchgate.net

A detailed analysis of a hydroethanolic extract of E. ganitrus leaves using HPLC identified a total of 93 distinct phenolic compounds. biorxiv.org Further analysis of the same extract by LC-MS allowed for the quantification of several major bioactive compounds. biorxiv.orgbiorxiv.org Quercetin and gallic acid were found in the highest concentrations. biorxiv.orgbiorxiv.org

Table 3: Quantification of Major Co-occurring Compounds in Hydroethanolic Extract of E. ganitrus Leaves by LC-MS. biorxiv.orgbiorxiv.org

CompoundConcentration (µg/L)
Quercetin803.0215
Gallic acid726.13
Ferulic acid652.34
Chlorogenic acid651.021
Pinocembrin264.11
p-Aminobenzoic acid251.021
Epicatechin246.02
Catechin161.51
Caffeic acid123.31
Syringaldehyde116.31
Naringenin106.31

HPTLC fingerprinting of the same hydroethanolic extract provided a qualitative profile that revealed the predominant compounds based on percentage area. biorxiv.orgbiorxiv.orgresearchgate.net This technique is valuable for standardizing extracts using key chemical markers. biorxiv.org

Table 4: Relative Abundance of Predominant Compounds in Hydroethanolic Extract of E. ganitrus Leaves by HPTLC. biorxiv.orgbiorxiv.orgresearchgate.net

CompoundAbundance (%)
Gallic acid48.64
Curcumin15.21
Caffeic acid12.19
Cinnamic acid6.50

Compound Index

Pharmacological Research and Mechanistic Investigations of Elaeocarpine

In Vitro Studies on Molecular and Cellular Targets

The inhibitory effect of Elaeocarpine (B14167859) and its derivatives on cholinesterase enzymes, which are critical in neurotransmission, has been investigated. The disruption of cholinergic transmission is a key factor in the pathology of Alzheimer's disease, making cholinesterase inhibitors a valuable therapeutic strategy. unipma.ac.id

In a study evaluating various alkaloids from the branches and leaves of Elaeocarpus angustifolius, (±)-elaeocarpine trifluoroacetate (B77799) demonstrated weak inhibitory activity against butyrylcholinesterase (BChE). nih.govcabidigitallibrary.org The half-maximal inhibitory concentration (IC₅₀) was determined to be 35 μM. nih.gov This activity was notably weaker than the positive control, tacrine, which had an IC₅₀ of 0.07 μM. nih.gov This was the first report of cholinesterase inhibitory activities for Elaeocarpus alkaloids. nih.govcabidigitallibrary.org

CompoundTarget EnzymeIC₅₀ Value (μM)Reference CompoundReference IC₅₀ (μM)
(±)-Elaeocarpine trifluoroacetateButyrylcholinesterase (BChE)35Tacrine0.07

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. While studies have screened compounds from Elaeocarpus sphaericus fruit as potential cyclooxygenase-2 (COX-2) inhibitors, specific docking scores and detailed binding interactions for this compound itself with COX-2 are not prominently reported in the available literature. tjnpr.orgtjnpr.org One such study identified other compounds from the fruit extract, such as malic acid and benzoic acid, as those that blocked the inhibitor sites of COX-2. tjnpr.orgtjnpr.org

The binding affinity of this compound and related alkaloids to opioid receptors has been a significant area of research, particularly concerning potential analgesic applications. The delta-opioid receptor (DOR) is a target for developing pain therapies with potentially fewer side effects than traditional opioids. unipma.ac.idfigshare.com

In a chemical investigation of Elaeocarpus fuscoides, this compound was shown to bind to the human delta-opioid receptor, exhibiting an IC₅₀ value of 86.4 μM. nih.govacs.org This study also evaluated other related indolizidine alkaloids isolated from the same plant, providing comparative data on their binding affinities. nih.govacs.org

CompoundTarget ReceptorIC₅₀ Value (μM)
This compoundHuman Delta-Opioid Receptor (DOR)86.4
Isothis compound (B10849436)13.6
Elaeocarpenine (B1258022)2.7
Isoelaeocarpicine35.1

Research into the immunomodulatory effects of Elaeocarpus extracts has provided insights into their influence on immune cell behavior. Macrophages are key effector cells in the immune system, and their activation leads to the release of various mediators to combat pathogens.

A study on the methanolic extract of Elaeocarpus ganitrus seeds, which contain a variety of phytochemicals including alkaloids like this compound, evaluated its effect on isolated murine peritoneal macrophages. nih.govinnovareacademics.in The extract was found to significantly stimulate the release of several important immune mediators. nih.gov This included the release of nitric oxide (at concentrations of 416, 104, and 52 µg/ml), superoxide (B77818) radicals (at 416 and 208 µg/ml), and lysosomal enzymes (at 208 and 104 µg/ml), suggesting an activation of macrophage effector functions. nih.gov

Mast cell stabilization is a key mechanism for mitigating allergic reactions, such as those seen in bronchial asthma. Various extracts from Elaeocarpus sphaericus fruits have been investigated for this property. Studies have shown that petroleum ether, benzene, chloroform (B151607), acetone (B3395972), and ethanol (B145695) extracts of the fruits possess mast-cell stabilizing activity. innovareacademics.innih.gov This effect substantiates the traditional use of the plant against conditions like bronchial asthma. nih.gov

In addition to cholinesterase inhibition, other therapeutic targets are relevant to Alzheimer's disease (AD). In silico studies have been conducted to explore the potential of this compound to interact with these targets. An investigation using molecular docking evaluated phytochemicals from an alkaloid-rich fraction of Elaeocarpus angustifolius seeds against several key proteins implicated in AD. researchgate.netresearchgate.net

The study identified (+)-Elaeocarpine as one of the compounds exhibiting the highest binding affinities for multiple AD-related targets. researchgate.net These targets included:

Recombinant human acetylcholinesterase (AChE)

β-secretase (BACE1)

TNF-α converting enzyme (TACE)

Glycogen synthase kinase 3 (GSK-3)

Amyloid-β precursor protein (APP)

These findings suggest that this compound may have a multi-target therapeutic potential for Alzheimer's disease, a promising characteristic for developing novel therapies. researchgate.net

In Vivo Studies in Animal Models of Disease

Anti-inflammatory Efficacy in Induced Edema Models

Research into the anti-inflammatory properties of Elaeocarpus species, which contain this compound, has been conducted using various animal models. In studies utilizing carrageenan-induced paw edema in rats, different extracts have demonstrated significant anti-inflammatory effects. Methanolic and aqueous extracts of Elaeocarpus sphaericus leaves at doses of 50, 100, and 200 mg/kg showed a notable percentage inhibition of edema three hours after treatment. researchgate.net The maximum inhibition was observed at a dose of 200 mg/kg for both the methanolic and aqueous extracts. researchgate.net An ethanolic extract of E. sphaericus at a dose of 250 mg/kg also produced a significant inhibition of rat paw edema in both carrageenan-induced and adjuvant-induced models. researchgate.net

The anti-inflammatory activity of these extracts is thought to be due to the presence of various phytoconstituents, including alkaloids like this compound, as well as flavonoids and steroids. researchgate.net The mechanism may involve the inhibition of inflammatory mediators. globalresearchonline.net For instance, the chloroform extract showed efficacy against histamine-induced inflammation, while the ethanolic extract was effective against inflammation induced by carrageenan, bradykinin, and prostaglandins (B1171923) (PGE). globalresearchonline.net The inhibitory effect of methanolic and aqueous extracts on carrageenan-induced inflammation may be due to the inhibition of the cyclooxygenase (COX) enzyme, which would lead to reduced prostaglandin (B15479496) synthesis. researchgate.netpsu.edu

Analgesic Activity Assessment in Pain Models

The analgesic potential of this compound and extracts containing it has been evaluated in various pain models. In one study, isolated this compound and its isomer produced 50% analgesia in rats at a dose of 50 mg/kg. prota4u.org Furthermore, studies on extracts from Elaeocarpus species have substantiated these findings.

Investigations using the tail-flick test in mice revealed that both methanolic and aqueous extracts of E. sphaericus leaves at a dose of 100 mg/kg produced a significant increase in tail flick response, indicating analgesic activity. researchgate.netpsu.eduresearchgate.net Sequential extracts from dried E. sphaericus fruits also showed significant analgesic activities in rats. innovareacademics.in The alkaloids isolated from E. ganitrus, including this compound, possess an indolizidine moiety that interacts with human δ1-opioid receptors, which are largely expressed in the brain's basal ganglia and neocortical regions; this interaction is believed to be responsible for the analgesic effects. wordpress.com

Hypoglycemic and Anti-hyperglycemic Effects in Normoglycemic and Diabetic Rodents

The hypoglycemic and anti-hyperglycemic activities of Elaeocarpus extracts, which contain alkaloids such as this compound and iso-elaeocarpine, have been demonstrated in rodent models. wisdomlib.orgnih.gov An aqueous extract of E. ganitrus (EAG) seeds showed a significant hypoglycemic effect in normoglycemic rats. nih.gov

In a 30-day study on streptozotocin (B1681764) (STZ)-induced diabetic rats, oral administration of EAG at doses of 250, 500, and 1000 mg/kg resulted in a dose-dependent and significant reduction in fasting blood glucose (FBG). nih.gov On the 16th day of treatment, the highest dose (1000 mg/kg) produced a 34.9% reduction in FBG. nih.gov In addition to glycemic control, the extract also modulated lipid profiles in these diabetic rats. After 30 days, significant dose-dependent decreases were observed in serum triglycerides, total cholesterol, and LDL cholesterol, while HDL cholesterol levels were significantly increased at the higher doses. nih.gov Methanolic extracts of E. ganitrus seeds have also been shown to possess potent hypoglycemic activity. researchtrend.net

Cardioprotective and Vascular Modulatory Effects

Extracts of Elaeocarpus ganitrus, containing this compound, have been reported to have cardioprotective activities in animal models. semanticscholar.orgresearchgate.netjohronline.com The plant's constituents, including phenolic compounds, are noted for protecting the cardiovascular system. ijsr.net A study investigating a 70% ethanolic extract of E. ganitrus seed (EGEE) in cholesterol-fed hyperlipidemic rabbits demonstrated significant lipid-lowering effects, which are indicative of cardioprotective potential. researchgate.net

The administration of EGEE at doses of 250 and 500 mg/kg per day for 60 days led to a dose-dependent decrease in serum levels of total cholesterol, triglycerides, phospholipids, LDL, and VLDL. researchgate.net Concurrently, a marked decline in the atherogenic index was observed. researchgate.net The extract also exhibited considerable antioxidant effects in heart, liver, and aorta tissues, evidenced by a decrease in lipid peroxidation and a significant elevation in the levels of glutathione, catalase, and superoxide dismutase (SOD). researchgate.net These findings suggest a protective role against coronary heart disease. researchgate.net

Nootropic Activity Evaluation in Learning and Memory Models

The nootropic, or memory-enhancing, activity of Elaeocarpus extracts has been reported in several animal studies. semanticscholar.orgresearchgate.netjohronline.com A specific investigation into the ethanolic extract of unripe E. ganitrus fruits assessed its effect on learning and memory in albino Wistar rats using the elevated plus-maze (EPM) model. bibliomed.org

In this study, scopolamine (B1681570) was used to induce memory impairment. bibliomed.org The time taken for a rat to move from the open arms to the closed arms of the maze, known as transfer latency (TL), was measured. Rats pre-treated with the E. ganitrus extract at doses of 100, 150, and 200 mg/kg showed a significant, dose-dependent reduction in TL, indicating improved memory. bibliomed.org Furthermore, the study measured the level of the acetylcholinesterase enzyme in brain tissue homogenate. The extract caused a dose-dependent decrease in acetylcholinesterase levels, which is a mechanism associated with enhanced learning and memory. bibliomed.org These results highlight the memory-enhancing capabilities of the extract. bibliomed.org

Antihypertensive Investigations and Renin-Angiotensin System Influences

The antihypertensive properties of extracts from Elaeocarpus ganitrus, which contain this compound, have been attributed to their action on the renin-angiotensin system. researchgate.netbrill.complanetayurveda.com A key study evaluated the aqueous extract of E. ganitrus seeds in a renal artery occlusion model in male Wistar rats, a model where hypertension is induced by activating the renin-angiotensin system. itmedicalteam.plitmedicalteam.pl

In this model, ischemia of the kidneys elevates blood pressure. itmedicalteam.pl Pretreatment with the aqueous extract for six weeks, followed by intravenous administration at doses of 25, 50, and 100 mg/kg, significantly decreased the elevated mean arterial blood pressure. semanticscholar.orgitmedicalteam.plitmedicalteam.pl The effect was comparable to that of captopril, a known angiotensin-converting enzyme (ACE) inhibitor. itmedicalteam.pl These findings strongly suggest that the antihypertensive activity of the extract is mediated through its influence on the renin-angiotensin system. brill.comitmedicalteam.plitmedicalteam.plukaazpublications.com

Compound Names Mentioned in this Article

Immunomodulatory Properties and Phagocytic Index Modulation

This compound, as a constituent of Elaeocarpus extracts, has been investigated for its influence on the immune system, with studies indicating notable immunomodulatory activity. Research has focused on both non-specific and specific immune responses.

The methanolic extract of Elaeocarpus ganitrus seeds, which contains this compound, was evaluated for its effects on murine peritoneal macrophages. scispace.com The extract demonstrated a capacity to stimulate these key immune cells, leading to a significant release of mediators such as nitric oxide, superoxide, and lysosomal enzymes. scispace.com This activation of macrophage function is a key indicator of an enhanced non-specific immune response. scispace.com

A primary method for evaluating non-specific immunity is the assessment of phagocytic activity. In vivo studies using the carbon clearance assay in mice showed that the extract significantly increased the phagocytic index. scispace.comnih.gov This test measures the rate at which the reticuloendothelial system clears carbon particles from the bloodstream, reflecting the phagocytic efficiency of macrophages. nih.gov An increased index suggests that the extract enhances the body's ability to engulf and eliminate foreign particles and pathogens. scispace.comnih.gov In studies involving gentamicin-induced nephrotoxicity in rats, an ethanolic extract of E. ganitrus seeds also demonstrated a significant, dose-dependent increase in the phagocytic index and neutrophil adhesion, further supporting its immunomodulatory potential. nih.govresearchgate.net

Beyond non-specific immunity, the extract also appears to influence specific immune pathways. In ovalbumin-immunized mice, the extract stimulated the delayed-type hypersensitivity (DTH) response and increased the antibody titer, indicating an effect on both cell-mediated and humoral immunity. scispace.cominformaticsjournals.co.in

Table 1: Effect of E. ganitrus Methanolic Extract on Phagocytic Index in Mice

Treatment GroupPhagocytic Index (K)Percentage Increase vs. ControlSource
Control-- scispace.com
Extract (100 mg/kg)Significantly higher than control48.39% scispace.com
Extract (200 mg/kg)Significantly higher than control56.45% scispace.com

Anxiolytic Behavioral Responses in Animal Models

The potential anxiolytic (anti-anxiety) effects of this compound-containing extracts have been explored in various animal models, with results suggesting a mechanism comparable to standard anxiolytic drugs. ijsr.netbrill.com The primary model used in this research is the elevated plus-maze (EPM) test, a widely accepted method for assessing anxiety-like behavior in rodents. brill.comsemanticscholar.org

In studies utilizing the EPM model, extracts of Elaeocarpus ganitrus have been shown to significantly alter the behavior of mice in a manner that suggests reduced anxiety. brill.com Specifically, treatment with chloroform and ethanol extracts led to a significant increase in the time spent by the animals in the open arms of the maze and the percentage of entries into the open arms. brill.com This behavior is indicative of an anxiolytic effect, as anxious animals tend to remain in the enclosed, protected arms of the maze. brill.com

The magnitude of these anxiolytic effects was found to be comparable to that of diazepam, a well-known benzodiazepine (B76468) used as a standard anxiolytic drug in these experiments. brill.comsemanticscholar.org For instance, the anxiolytic effect of a methanolic extract of E. ganitrus fruit was reported to be close to that observed with diazepam. semanticscholar.org These findings suggest that the plant's constituents, which include alkaloids like this compound and flavonoids, may interact with neurotransmitter systems in the brain to produce these calming effects. brill.comnveo.org

Table 2: Anxiolytic Activity of E. ganitrus Extracts in the Elevated Plus-Maze Model

Extract/DrugAnimal ModelKey FindingsComparisonSource
Chloroform & Ethanol ExtractsMiceSignificantly increased time and entries in open armsActivity was comparable to diazepam brill.com
Methanolic ExtractMiceExhibited significant anxiolytic effectsMagnitude of effect was close to diazepam semanticscholar.org

Anti-atherosclerotic Effects and Lipid Profile Modulation

Research in animal models has highlighted the potential of this compound-containing extracts in combating atherosclerosis, a condition characterized by the buildup of fats and cholesterol in artery walls. innovareacademics.ininnovareacademics.in Studies on rabbits with experimentally induced atherosclerosis from a high-cholesterol diet have shown significant therapeutic effects. innovareacademics.inresearchgate.net

In these models, the administration of a 70% ethanolic Elaeocarpus ganitrus seed extract (EEGS) resulted in a significant, dose-dependent correction of the disturbed lipid profile. innovareacademics.ininnovareacademics.in Treatment led to a marked reduction in elevated levels of serum total cholesterol, triglycerides, phospholipids, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL). researchgate.net These lipids are directly implicated in the formation of atherosclerotic plaques. innovareacademics.in

Furthermore, the treatment beneficially altered lipid ratios that are key indicators of cardiovascular risk. researchgate.net The HDL ratio, which represents the proportion of "good" cholesterol, was profoundly improved, while the atherogenic index, a measure of atherosclerotic lesion extent, showed a marked decline. researchgate.net Histopathological examination of the aorta in treated rabbits confirmed these biochemical findings, revealing a significant protective effect. There was a noticeable reduction in the accumulation of foam cells and the formation of atheromatous plaques, along with an increase in the lumen size of the arteries compared to the untreated cholesterol-fed group. innovareacademics.ininnovareacademics.in These anti-atherosclerotic and antioxidant activities are attributed to the rich phytoconstituent profile of the extract, which includes alkaloids, flavonoids, and tannins. innovareacademics.ininnovareacademics.in

Table 3: Effect of E. ganitrus Ethanolic Extract on Serum Lipid Profile in Cholesterol-Fed Rabbits

ParameterEffect of Extract TreatmentSignificanceSource
Total CholesterolSignificant Decreasep≤0.01, ≤0.001 innovareacademics.inresearchgate.net
TriglyceridesSignificant Decreasep≤0.01, ≤0.001 innovareacademics.inresearchgate.net
PhospholipidsSignificant Decreasep≤0.01, ≤0.001 innovareacademics.inresearchgate.net
LDL CholesterolSignificant Decreasep≤0.01, ≤0.001 researchgate.net
VLDL CholesterolSignificant Decreasep≤0.01, ≤0.001 researchgate.net
HDL RatioProfound Improvement- researchgate.net
Atherogenic IndexMarked Decline- researchgate.net

Wound Healing Efficacy in Experimental Models

While various parts of the Elaeocarpus ganitrus tree are used in traditional medicine for healing wounds, specific scientific studies detailing the wound healing efficacy of the isolated compound this compound in experimental models are not extensively documented in the available literature. researchgate.net The traditional use suggests a potential for activity in this area, which is often linked to the anti-inflammatory and antimicrobial properties reported for the plant's extracts. researchgate.netinnovareacademics.in Experimental models for wound healing, such as the cutaneous punch biopsy model in mice, are established methods to test the effects of various compounds on the kinetics of tissue repair. nih.gov However, detailed research applying these specific models to investigate this compound's direct role in wound healing, including measurements of wound closure rates, re-epithelialization, and collagen deposition, is not prominently featured in the reviewed sources.

Future Research Directions and Unexplored Avenues for Elaeocarpine

Advanced Elucidation of Detailed Biosynthetic Mechanisms

The precise biosynthetic pathway of elaeocarpine (B14167859) remains largely unelucidated, presenting a significant knowledge gap. As an indolizidine alkaloid, its biogenesis is generally understood to originate from L-lysine. frontiersin.orgnih.gov Plausible pathways for related alkaloids suggest that L-lysine is converted through several enzymatic steps involving intermediates like saccharopine and pipecolate to form the core indolizidinone structure. frontiersin.orgnih.gov

However, the specific enzymes—such as dehydrogenases, oxidases, and cyclases—and the exact sequence of reactions leading to the this compound scaffold are yet to be identified and characterized. frontiersin.orgresearchgate.net One study has proposed that the related alkaloid, elaeocarpenine (B1258022), may serve as a direct biogenetic precursor to both this compound and its diastereomer, isothis compound (B10849436). nih.gov

Future research should focus on identifying and characterizing the genes and enzymes responsible for this compound biosynthesis within Elaeocarpus species. Techniques such as transcriptomics, proteomics, and gene silencing, combined with isotopic labeling studies, could definitively map the pathway. nih.gov A comprehensive understanding of this pathway is not only of fundamental scientific interest but is also a prerequisite for metabolic engineering and biotechnological production of the compound.

Development of More Efficient and Sustainable Synthetic Methodologies for this compound Production

Chemical synthesis provides a crucial alternative to extraction from natural sources, enabling access to pure this compound for research and development. Several total syntheses of this compound and other Elaeocarpus alkaloids have been successfully developed. capes.gov.brrsc.org These strategies often employ modular and divergent approaches, allowing for the creation of various related alkaloids from a common intermediate. rsc.org Key reactions, such as intramolecular Mannich reactions and Diels-Alder reactions, have been pivotal in constructing the complex heterocyclic core. rsc.orgresearchgate.net

In-depth Mechanistic Investigations at the Molecular and Systems Levels

Understanding how this compound interacts with biological systems at a molecular level is critical to explaining its pharmacological effects. Current research indicates that this compound and its related alkaloids exhibit binding affinity for the delta-opioid receptor (DOR). nih.govresearchgate.net The delta-opioid system is involved in modulating pain, mood, and cognitive functions, suggesting a potential mechanism for the central nervous system effects reported for Elaeocarpus extracts. nih.govresearchgate.netnih.gov Some studies have also noted weak inhibitory activity of Elaeocarpus alkaloids against butyrylcholinesterase. researchgate.net

Future investigations should aim to fully characterize the interaction between this compound and the delta-opioid receptor, determining its specific binding mode and functional activity (e.g., as an agonist or antagonist). mdpi.com Systems-level approaches, including proteomics and metabolomics, could reveal the broader signaling pathways and cellular networks that are modulated by this compound following receptor binding. Elucidating these downstream effects is essential for a comprehensive understanding of its mechanism of action and for identifying potential biomarkers of its activity.

Exploration of Novel Bioactivities and Therapeutic Applications Beyond Current Scope

Extracts from Elaeocarpus species, which contain this compound, have been investigated for a wide array of pharmacological activities, pointing to the untapped therapeutic potential of the pure compound. researchgate.net These activities include antidepressant, analgesic, anti-inflammatory, antimicrobial, anticancer, and antiviral effects. researchgate.netscispace.comnih.govresearchgate.netrjptonline.orgresearchgate.netnih.gov

A crucial avenue for future research is the systematic pharmacological screening of pure this compound to confirm and explore these and other novel bioactivities. neuroquantology.com For instance, the reported antiviral activity of Elaeocarpus extracts against the influenza A virus warrants specific investigation with isolated this compound. scispace.comnih.govresearchgate.net Similarly, its potential as an anticancer agent could be explored by examining its effects on specific cancer cell lines and elucidating its mechanism of cytotoxicity, such as the induction of apoptosis or cell cycle arrest. xiahepublishing.commaxapress.comresearchgate.netresearchgate.netmdpi.com Broad-based screening using modern high-throughput platforms could uncover entirely new therapeutic applications for this alkaloid. nih.govresearchgate.netnih.gov

Standardization of Analytical Protocols and Development of this compound Reference Standards

The reliable quantification of this compound in plant materials and derived products is essential for research, quality control, and potential clinical development. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been successfully employed to identify and quantify this compound and other alkaloids in Elaeocarpus seeds and leaves. researchgate.netbiorxiv.orgatlantis-press.comresearchgate.net One study using LC-MS reported the percentage of (+)-elaeocarpine in the alkaloid profile of E. sphaericus seeds. atlantis-press.com

A significant future step is the development of validated, standardized analytical protocols that can be widely adopted by different laboratories. This includes optimizing extraction procedures and chromatographic conditions to ensure accuracy, precision, and reproducibility. Furthermore, the development of a certified reference standard for this compound is imperative. A commercially available, highly purified, and well-characterized reference material is crucial for the accurate calibration of analytical instruments and the validation of quantitative methods, ensuring the consistency and quality of future research and any potential herbal products.

Q & A

Q. What ethical considerations apply to in vivo studies of this compound’s neuroprotective effects?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies, including sample size justification and humane endpoints. Obtain ethics committee approval and document compliance with the 3Rs (Replacement, Reduction, Refinement). Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) for study design .

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